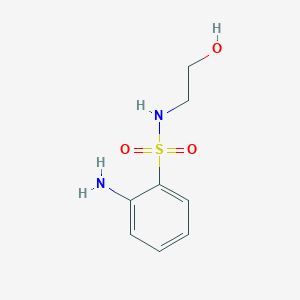

2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Descripción general

Descripción

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis pathway for 2-amino-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2-nitrobenzenesulfonamide with 1-bromo-2-hexanol, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas .Molecular Structure Analysis

The molecular structure of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide has been studied by various methods including gas electron diffraction and quantum chemical calculations . The molecule possesses CsS symmetry with the S−N bond perpendicular to the ring plane .Physical And Chemical Properties Analysis

The molecular weight of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is 216.26 g/mol . It has a topological polar surface area of 101 Ų and a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. Derivatives of benzenesulfonamide have shown inhibitory effects on carbonic anhydrase IX, a gene overexpressed in many solid tumors . Selective inhibition of this gene can lead to the discovery of novel antiproliferative agents, making this compound a valuable precursor in cancer research.

Antimicrobial Applications

Benzenesulfonamide derivatives have also been explored for their antimicrobial properties. The ability to inhibit carbonic anhydrase IX not only contributes to anticancer activity but also offers a pathway to develop new antimicrobial agents .

Enzyme Inhibition Studies

The compound is used in the study of enzyme inhibition, particularly in the context of carbonic anhydrases. Its derivatives can serve as selective inhibitors, providing insights into enzyme function and potential therapeutic applications .

Apoptosis Induction Research

Research has indicated that certain derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231. This application is crucial for understanding the mechanisms of programmed cell death in cancer therapy .

Drug Design and Synthesis

2-amino-N-(2-hydroxyethyl)benzenesulfonamide serves as a building block in the design and synthesis of drugs. It’s involved in creating compounds with dual inhibitory activity against Bcr-Abl and histone deacetylase, which are targets for cancer therapeutics .

Pharmacokinetic Studies

The compound’s derivatives can be used to study cellular uptake mechanisms. High-performance liquid chromatography (HPLC) methods are employed to understand how these compounds are absorbed and processed by cells .

Chemical Synthesis Routes

It is also significant in chemical synthesis, providing various routes to synthesize novel compounds with potential therapeutic applications. Its versatility in synthesis makes it a valuable research tool .

Biochemical Assays

Lastly, 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is used in biochemical assays to test the efficacy and potency of new drugs. It can help in determining the therapeutic index and safety profiles of experimental drugs .

Mecanismo De Acción

Target of Action

The primary target of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is currently unknown

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .

Result of Action

Sulfonamides typically inhibit bacterial growth by preventing the synthesis of folic acid, an essential component of bacterial dna .

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMXNPOCAWORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

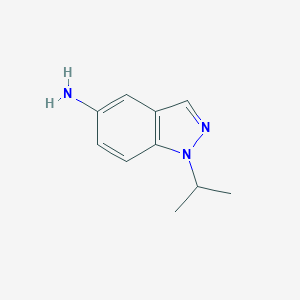

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)